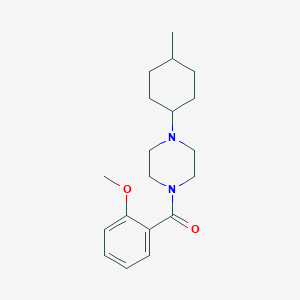
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine, also known as MBMP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. MBMP belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is not fully understood. However, it is believed that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have antioxidant properties, which may protect against oxidative stress-induced damage. Additionally, 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is its high purity and high yield synthesis method, which makes it suitable for use in laboratory experiments. However, one of the limitations of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is its limited solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine. One potential direction is to investigate the potential therapeutic applications of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in the treatment of neurological disorders. Another potential direction is to investigate the mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in more detail. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in humans.
Métodos De Síntesis
The synthesis of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 4-methylcyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of an intermediate product, which is subsequently converted to 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine. The synthesis method has been optimized to yield high purity and high yield of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been investigated for its potential therapeutic applications in various scientific studies. One of the potential applications of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is in the treatment of neurological disorders. Studies have shown that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Propiedades
Nombre del producto |
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine |
|---|---|
Fórmula molecular |
C19H28N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-7-9-16(10-8-15)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)23-2/h3-6,15-16H,7-14H2,1-2H3 |
Clave InChI |
VNSPAGDXDAWZBG-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
SMILES canónico |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)